

The Discovery and Chemical Architecture of Menaquinone-7: A Technical Guide

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Compound of Interest

Compound Name: Menaquinone-7

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Abstract

Menaquinone-7 (MK-7), a vital member of the vitamin K2 family, has garnered significant scientific interest due to its superior bioavailability and long half-life, which contribute to its crucial roles in bone metabolism and cardiovascular health. This technical guide provides an in-depth exploration of the discovery and chemical structure of **Menaquinone-7**. It traces the historical journey from the initial discovery of vitamin K to the specific isolation and characterization of the menaquinone series, culminating in the elucidation of MK-7's unique structure. Detailed experimental methodologies for its isolation, purification, and structural analysis are presented, alongside a comprehensive summary of its physicochemical properties. This document serves as a foundational resource for researchers engaged in the study and application of this essential nutrient.

A Historical Perspective: The Unraveling of the "Koagulationsvitamin"

The journey to understanding **Menaquinone-7** began with the broader discovery of vitamin K. In 1929, the Danish scientist Henrik Dam, while investigating cholesterol metabolism in chickens, observed a previously unknown hemorrhagic condition that could not be rectified by supplementing with any known vitamins.^{[1][2][3]} He termed the then-unidentified compound responsible for blood clotting the "Koagulationsvitamin," which was later shortened to vitamin

K.[3] For this groundbreaking discovery, Dam was awarded the Nobel Prize in Physiology or Medicine in 1943, an honor he shared with the American biochemist Edward A. Doisy.[3]

Doisy and his team were instrumental in isolating and determining the chemical nature of two primary forms of vitamin K. Vitamin K1, named phylloquinone, was isolated from alfalfa, while a second form, termed vitamin K2, was isolated from putrefied fish meal. This early work laid the foundation for understanding that vitamin K was not a single entity but a family of related molecules.

The term "vitamin K2" was initially used as a general descriptor for a series of compounds, later named menaquinones, which are characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a varying number of unsaturated isoprenoid units. These menaquinones are primarily of bacterial origin.

The Emergence of Menaquinone-7: Isolation and Identification

While Doisy's initial work identified a form of vitamin K2, the specific characterization of menaquinones with different side chain lengths occurred over subsequent decades. A pivotal moment in the specific identification of menaquinones from bacterial sources came in 1948 when Tishler and Sampson successfully isolated a form of vitamin K2 from the cultures of a spore-forming soil bacillus, later identified as *Bacillus brevis*.

Further significant advancements in the understanding of the diverse structures of menaquinones were made by Isler and his colleagues. In a landmark 1958 paper, they described the synthesis and structure of a series of menaquinones with varying isoprenoid side chain lengths. This work was crucial in establishing the definitive chemical structures of these compounds, including the menaquinone with seven isoprenoid units, which came to be known as **Menaquinone-7** (MK-7).

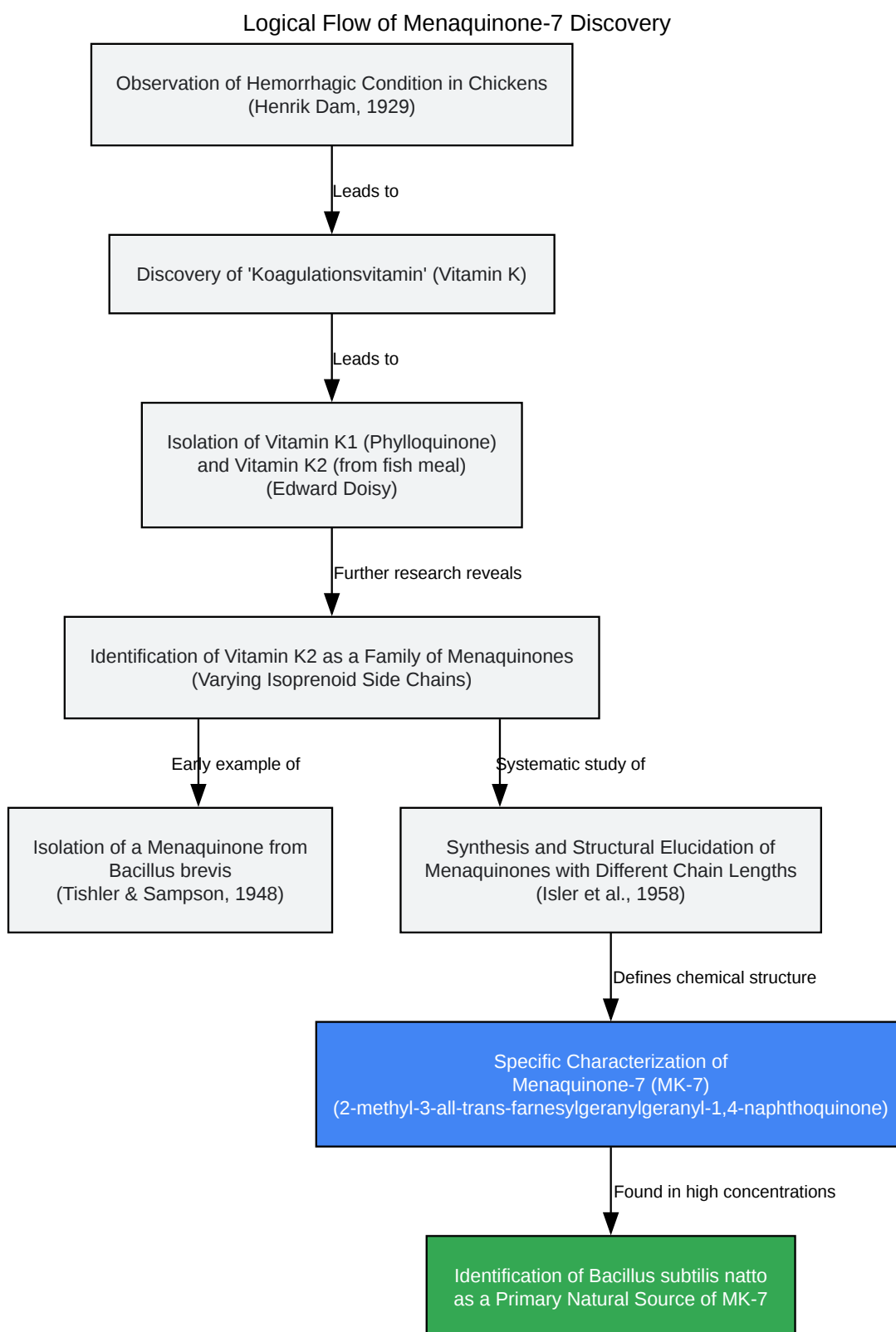
The primary natural source of MK-7 was later identified to be the traditional Japanese fermented food, natto, which is produced by the fermentation of soybeans with *Bacillus subtilis* natto. This bacterium is a prolific producer of MK-7, making natto one of the richest dietary sources of this particular menaquinone.

The Chemical Architecture of Menaquinone-7

Menaquinone-7 is a lipid-soluble vitamin with the chemical formula $C_{46}H_{64}O_2$. Its structure consists of a 2-methyl-1,4-naphthoquinone ring, which is the active moiety, and a side chain at the 3-position composed of seven unsaturated isoprenoid units. The "7" in its name denotes the number of these repeating isoprene units.

A critical aspect of MK-7's chemical structure is the stereochemistry of its isoprenoid side chain. The biologically active form is the all-trans isomer, where all the double bonds in the side chain have a trans configuration. The cis isomers, which can be formed during chemical synthesis or due to exposure to light and heat, are considered biologically inactive.

Below is a diagram illustrating the logical relationship in the discovery and characterization of **Menaquinone-7**.



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Caption: Logical workflow of the discovery of **Menaquinone-7**.

Physicochemical Properties

A summary of the key physicochemical properties of **Menaquinone-7** is provided in the table below.

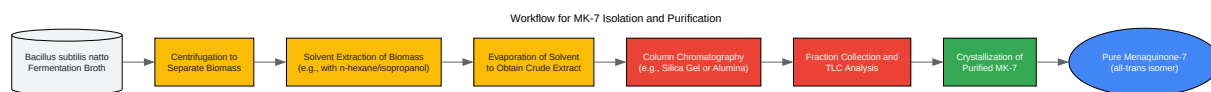
Property	Value	Reference
Molecular Formula	C ₄₆ H ₆₄ O ₂	
Molar Mass	649.00 g/mol	
Appearance	Light yellow, crystalline solid	
Melting Point	54 °C	
Solubility	Soluble in chloroform, ethyl acetate; slightly soluble in methanol. Insoluble in water.	
Stereochemistry	Biologically active form is the all-trans isomer.	

Experimental Protocols

This section details the generalized experimental methodologies that were foundational to the isolation, purification, and structural characterization of **Menaquinone-7**. These protocols are based on the principles employed in the mid-20th century, combined with modern analytical techniques for confirmation.

Isolation and Purification of Menaquinone-7 from Bacterial Cultures

The initial isolation of menaquinones involved extraction from bacterial biomass. The following workflow outlines a typical procedure for isolating MK-7 from *Bacillus subtilis natto*.



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Caption: Generalized workflow for the isolation and purification of MK-7.

Methodology:

- **Bacterial Culture and Harvest:** *Bacillus subtilis natto* is cultured in a suitable broth medium. After optimal growth, the bacterial cells are harvested from the fermentation broth by centrifugation.
- **Extraction:** The cell pellet is extracted with a mixture of organic solvents, such as n-hexane and isopropanol, to solubilize the lipid-soluble menaquinones.
- **Concentration:** The organic solvent extract is concentrated under reduced pressure to yield a crude, oily residue.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography, typically using silica gel or alumina as the stationary phase. A non-polar solvent system is used to elute the components, with the polarity gradually increased to separate the different menaquinones and other lipids.
- **Fraction Analysis:** The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing MK-7.
- **Crystallization:** The fractions rich in MK-7 are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure, crystalline MK-7.

Structural Elucidation

The definitive structure of **Menaquinone-7** was established using a combination of classical chemical degradation and modern spectroscopic techniques.

5.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Protocol: A purified sample of MK-7 is dissolved in a suitable solvent (e.g., ethanol or hexane) and its UV-Vis spectrum is recorded.
- Expected Data: The 2-methyl-1,4-naphthoquinone ring system exhibits characteristic absorption maxima.

5.2.2. Infrared (IR) Spectroscopy:

- Protocol: An IR spectrum of the purified MK-7 is obtained.
- Expected Data: The spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the quinone ring and the carbon-carbon double bonds (C=C) of the aromatic ring and the isoprenoid side chain.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protocol: ^1H and ^{13}C NMR spectra are recorded for a solution of MK-7 in a deuterated solvent (e.g., CDCl_3).
- Expected Data: The ^1H NMR spectrum will show characteristic signals for the methyl protons on the naphthoquinone ring and the isoprenoid units, as well as the vinylic protons of the side chain. The ^{13}C NMR spectrum will provide information on all the carbon atoms in the molecule, confirming the presence of the naphthoquinone ring and the seven isoprene units.

5.2.4. Mass Spectrometry (MS):

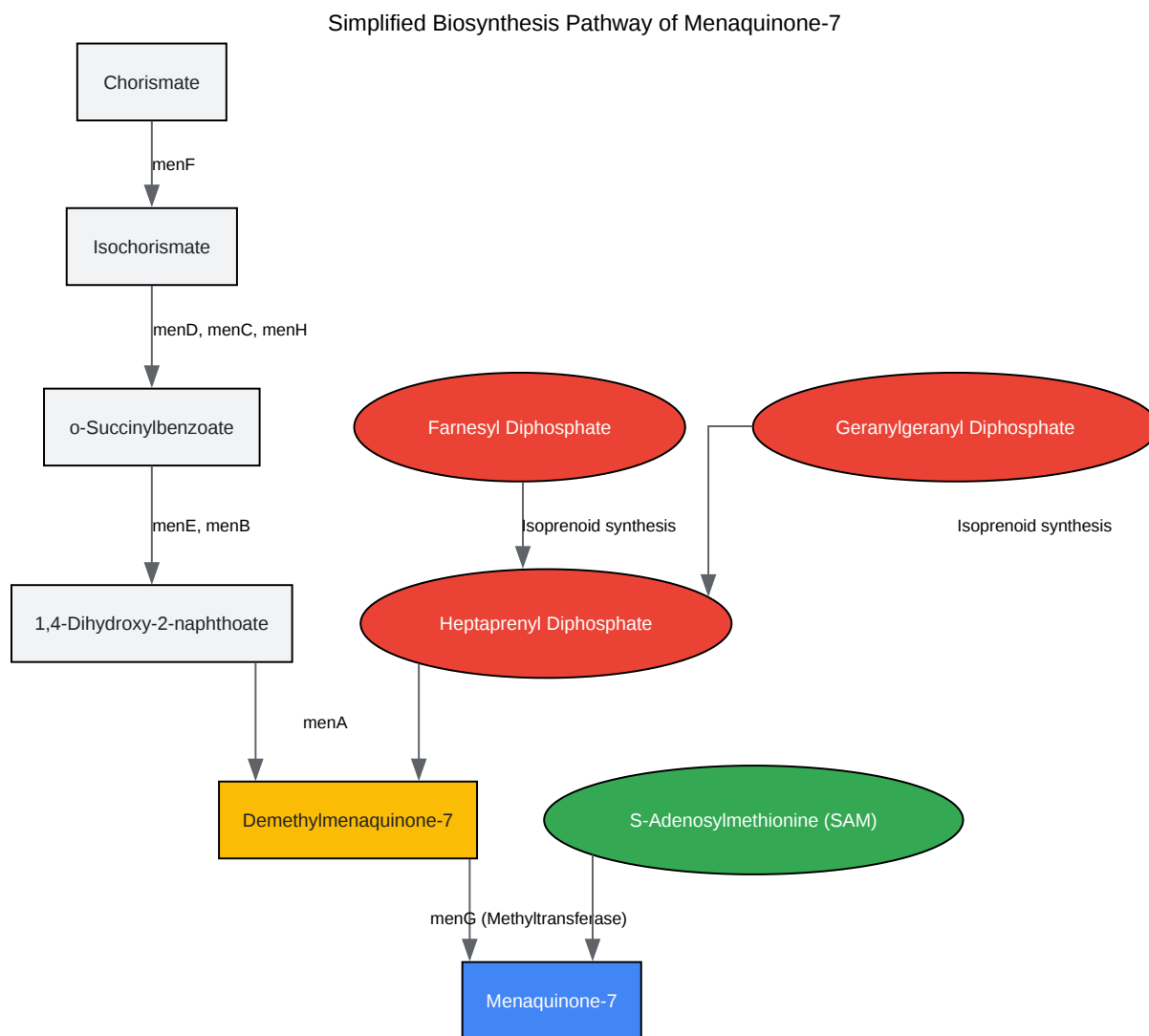
- Protocol: The mass spectrum of MK-7 is obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
- Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of MK-7 (m/z 648.5 for $[\text{M}+\text{H}]^+$). Fragmentation patterns can provide further structural information about the side chain.

The following table summarizes the key analytical data used for the structural confirmation of **Menaquinone-7**.

Analytical Technique	Key Observations	Reference
UV-Vis Spectroscopy	Characteristic absorption maxima for the 2-methyl-1,4-naphthoquinone chromophore.	
¹ H NMR Spectroscopy	Signals corresponding to aromatic protons, methyl protons on the quinone ring, and methyl and vinyl protons of the seven isoprene units.	
¹³ C NMR Spectroscopy	Resonances confirming the presence of the naphthoquinone core and the 35 carbons of the seven-isoprenoid side chain.	
Mass Spectrometry	Molecular ion peak consistent with the chemical formula C ₄₆ H ₆₄ O ₂ .	

Biosynthesis of Menaquinone-7

The biosynthesis of menaquinones in bacteria is a complex enzymatic process. The following diagram illustrates the key stages in the biosynthetic pathway leading to **Menaquinone-7** in *Bacillus subtilis*.



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Caption: Simplified biosynthetic pathway of **Menaquinone-7**.

The pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, the naphthoquinone ring is synthesized. The heptaprenyl side chain is synthesized separately from isoprene precursors. The final steps involve the attachment of the side chain to the naphthoquinone ring and a final methylation step to yield **Menaquinone-7**.

Conclusion

The discovery of **Menaquinone-7** is a story of scientific progression, from the initial observation of a dietary deficiency to the detailed characterization of a specific, highly bioactive molecule. The pioneering work of scientists like Henrik Dam, Edward Doisy, and later researchers who delved into the intricacies of bacterial metabolism, has provided a solid foundation for our current understanding of this essential nutrient. The elucidation of its chemical structure, particularly the importance of the all-trans configuration, has been critical for the development of high-quality MK-7 for research and therapeutic applications. This technical guide provides a comprehensive overview of this journey, offering valuable insights for professionals in the fields of nutrition, medicine, and drug development.

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